Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring dual benzothiazole rings connected via an amino linkage. The 4,6-difluoro substitution on one benzothiazole moiety and the methyl carboxylate group at the 6-position of the second benzothiazole distinguish it from related compounds. Benzothiazoles are renowned for their pharmacological versatility, including kinase inhibition, antimicrobial activity, and neuroprotective effects .
Properties
IUPAC Name |
methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3O2S2/c1-23-14(22)7-2-3-10-11(4-7)24-15(19-10)21-16-20-13-9(18)5-8(17)6-12(13)25-16/h2-6H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGHXJDAJQGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects.
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Table 1: Structural Comparison of Key Benzothiazole Derivatives
Key Observations :
- The methyl carboxylate group balances hydrophilicity and lipophilicity, contrasting with BF38555’s carboxamide (more polar) and Example 1’s carboxylic acid (ionizable at physiological pH) .
- Unlike AS601245’s extended pyrimidine-pyridine system (critical for JNK inhibition ), the target compound’s dual benzothiazoles may favor interactions with different enzyme pockets.
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Analysis :
- The target compound’s methyl carboxylate provides moderate solubility compared to Example 1’s ionizable carboxylic acid. Its logP (~3.2) suggests better membrane permeability than AS601245 (~2.5) but lower than BF38555 (~2.8) due to the latter’s tertiary amine .
- Fluorine substitutions generally reduce metabolic degradation, enhancing bioavailability relative to non-fluorinated analogs .
Discussion :
- The target compound’s dual benzothiazole system may mimic ATP-binding motifs in kinases, similar to AS601245’s JNK inhibition . However, the absence of a pyrimidine group (critical in AS601245) suggests divergent targets.
- Fluorine atoms could enhance binding to hydrophobic pockets in microbial enzymes, aligning with 6-fluoro benzothiazole derivatives’ reported antimicrobial activity .
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Anhydrous DMF | Maximizes coupling | |
| Temperature | 70°C | Prevents side reactions | |
| Catalyst | EDCI/HOBt (1:1) | Enhances activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
